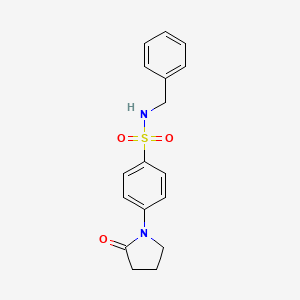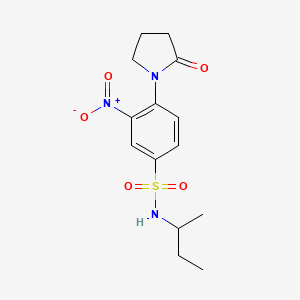![molecular formula C17H24N2O3S B3822465 1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B3822465.png)
1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone
Descripción general
Descripción
1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone, also known as DMP 323, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to the class of compounds known as sulfonylureas, which are commonly used to treat diabetes mellitus. DMP 323 has been shown to have a wide range of potential therapeutic applications, including the treatment of cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone 323 is not fully understood, but it is thought to involve the inhibition of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion, and is also expressed in other tissues, including the brain and heart. By inhibiting SUR1, this compound 323 may be able to modulate a wide range of physiological processes.
Biochemical and Physiological Effects
This compound 323 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce blood glucose levels in diabetic rats, and to improve glucose tolerance in obese mice. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone 323 is that it is relatively easy to synthesize, and can be obtained in relatively large quantities. It has also been shown to have a wide range of potential therapeutic applications, making it a useful tool for researchers in a variety of fields.
One limitation of this compound 323 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. It has also been shown to have some toxicity in animal models, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone 323. One area of research could focus on the development of more potent and selective inhibitors of SUR1, which could have even greater therapeutic potential than this compound 323. Another area of research could focus on the development of new synthetic methods for the production of this compound 323 and related compounds.
Other potential future directions could include the development of new therapeutic applications for this compound 323, such as the treatment of neurological disorders or autoimmune diseases. Overall, the potential therapeutic applications of this compound 323 make it a promising compound for future research and development.
Aplicaciones Científicas De Investigación
1-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone 323 has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on its use as an anti-cancer agent. Studies have shown that this compound 323 can induce apoptosis (programmed cell death) in cancer cells, and can inhibit the growth and spread of tumors in animal models.
Another area of research has focused on the potential use of this compound 323 as an anti-inflammatory agent. Studies have shown that this compound 323 can inhibit the production of pro-inflammatory cytokines, and can reduce inflammation in animal models of arthritis and other inflammatory conditions.
Propiedades
IUPAC Name |
1-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-8-9-15(23(21,22)18-10-4-3-5-11-18)14(2)17(13)19-12-6-7-16(19)20/h8-9H,3-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAMNYGKODRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



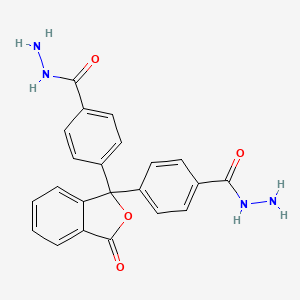
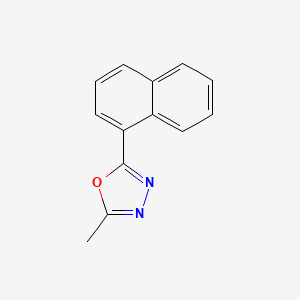
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(diisopropylamino)-2-propanol]](/img/structure/B3822411.png)

![11-amino-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carbonitrile](/img/structure/B3822416.png)


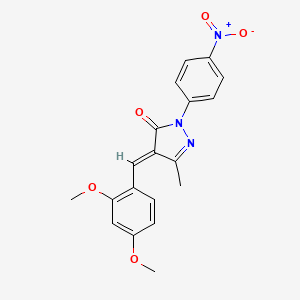
![2-[benzoyl(9H-fluoren-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B3822443.png)
![2-{1-[1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B3822447.png)
![2-(2-methylphenyl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B3822454.png)
![4-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3822462.png)
